Cas no 52003-58-4 (Ammonium lactate)

Ammonium lactate structure
Ammonium lactate structure
Product Name:Ammonium lactate
CAS No:52003-58-4
MF:C3H9NO3
MW:107.108461141586
CID:368922
PubChem ID:62358
Update Time:2025-04-19

Ammonium lactate Chemical and Physical Properties

Names and Identifiers

    • Ammonium lactate
    • Lac-Hydrin
    • Ammonium 2-hydroxypropanoate
    • AMMONIUM LACTATE [VANDF]
    • Amlactin
    • AMMONIUM LACTATE [MART.]
    • 2-Hydroxypropanoic acid monoammonium salt
    • Lactic acid ammonium salt
    • AMMONIUM LACTATE [WHO-DD]
    • EN300-7585403
    • AMMONIUM LACTATE SYRUP
    • BMS 186091
    • D02920
    • 515-98-0
    • DTXSID3052808
    • UNII-67M901L9NQ
    • Lactate (monoAmmonium)
    • Lactate, Ammonium
    • NSC 760427
    • Laclotion
    • PROPANOIC ACID, 2-HYDROXY-, MONOAMMONIUM SALT, (+/-)-
    • Lactic Acid/Ammonium Hydroxide
    • AMMONIUM LACTATE [ORANGE BOOK]
    • HMS3264P05
    • 515-98-052003-58-4(replacedby515-98-0)
    • Lac hydrin
    • Propanoic acid, 2-hydroxy-, ammonium salt (1:1)
    • NSC-760427
    • DB06768
    • BMS-186091
    • Propanoic acid, 2-hydroxy-, monoammonium salt, (+-)-
    • RZOBLYBZQXQGFY-UHFFFAOYSA-N
    • EINECS 208-214-8
    • azanium;2-hydroxypropanoate
    • 67M901L9NQ
    • Lac-Hydrin (TN)
    • AMMONIUM LACTATE [INCI]
    • Lactic acid ammonium salt (INN)
    • ()-Ammonium lactate; BMS 186091; Lac-Hydrin; W 1001-10
    • Geri-Hydrolac
    • Propanoic acid, 2-hydroxy-, monoammonium salt
    • 52003-58-4
    • AMMONIUM LACTATE (MART.)
    • SCHEMBL36407
    • Ammonium (+-)-lactate
    • ammonium2-hydroxypropanoate
    • MFCD00036411
    • ammonium l-lactate
    • (+/-)-Ammonium lactate; BMS 186091; Lac-Hydrin; W 1001-10
    • Ammonium-L-2-hydroxy-propionate
    • DTXCID2031372
    • AMMONIUM LACTATE [MI]
    • AMMONIUM (+/-)-LACTATE
    • Ammonium lactate (USAN)
    • CCG-213638
    • LacHydrin
    • DL-LACTIC ACID, AMMONIUM SALT
    • Kerasal AL
    • Ammonium lactate [USAN]
    • Inchi: 1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3
    • InChI Key: RZOBLYBZQXQGFY-UHFFFAOYSA-N
    • SMILES: OC(C(=O)[O-])C.[NH4+]

Computed Properties

  • Exact Mass: 107.05827
  • Monoisotopic Mass: 107.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 53.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Density: d420 1.2006; d425 1.1984; d440 1.1904
  • Melting Point: 91-94°
  • Boiling Point: 200.86°C (rough estimate)
  • Refractive Index: nD20 1.4543; nD25 1.4536; nD40 1.4503
  • PSA: 96.86
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.